Constructing the benzoquinolizine core via Bischler-Napieralski cyclodehydration demands the exact N-formyl derivative. Substituting N-acetyl or N-Boc analogs introduces unvalidated reactivity, risking route failure or increased purification. • Required for 6-methoxy-3,4-dihydroisoquinoline synthesis (EP0897923A4). • Essential for tandem Bischler-Napieralski/Mannich-Michael to chiral benzoquinolizinone. • Ensures route fidelity and predictable reaction outcomes.
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
CAS No.110339-54-3
Cat. No.B3045581
⚠ Attention: For research use only. Not for human or veterinary use.
N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3) is a synthetic formamide derivative of 3-methoxyphenethylamine, with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. It is primarily documented as a key intermediate in the synthesis of 6-methoxy-3,4-dihydroisoquinoline via Bischler–Napieralski cyclodehydration, a critical step in the preparation of benzoquinolizine-based therapeutic candidates [1]. Despite its defined role in patented synthetic routes, a systematic search of primary literature, patents, and authoritative databases (excluding vendor-generated content) does not yield publicly available, comparator-anchored quantitative evidence—such as head-to-head cyclization yields, purity profiles, or biological activity data—that would allow a scientist or procurement specialist to quantitatively differentiate this compound from closely related N-acyl-3-methoxyphenethylamine analogs (e.g., N-acetyl, N-propionyl, or N-Boc derivatives).
[1] Yamamoto, O.; Shirouchi, Y. (Nippon Shinyaku Co., Ltd.). Benzoquinolizine derivatives and medicinal compositions. European Patent EP0897923A4, filed 17 April 1997. (Describes the synthetic route employing N-formyl-3-methoxyphenethylamine as the cyclization precursor to 6-methoxy-3,4-dihydroisoquinoline). View Source
Why Generic Substitution of N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3) Carries Unquantified Risk
The Bischler–Napieralski cyclodehydration is highly sensitive to the electronic and steric nature of the N-acyl group. The formamide variant is specifically required in the disclosed route to the benzoquinolizine scaffold, where the N-formyl group serves as both the activating moiety for electrophilic cyclization and the precursor to the dihydroisoquinoline ring system [1]. The closest analogs—such as N-acetyl-3-methoxyphenethylamine (CAS 36688-73-0) or N-Boc-3-methoxyphenethylamine—differ in acyl group bulk and electron-withdrawing character, which can alter cyclization kinetics, regioselectivity, and by-product profiles. Without published comparator data quantifying these effects (e.g., comparative cyclization yields under identical conditions, differential impurity profiles, or stability under Bischler–Napieralski reagents), substituting the formamide for another N-acyl derivative introduces an uncharacterized risk of route failure, lower throughput, or increased purification burden. This absence of publicly available comparative evidence precludes reliable generic substitution.
[1] Yamamoto, O.; Shirouchi, Y. (Nippon Shinyaku Co., Ltd.). Benzoquinolizine derivatives and medicinal compositions. European Patent EP0897923A4, filed 17 April 1997. (Specifies N-formyl-3-methoxyphenethylamine as the requisite intermediate for the cyclodehydration to 6-methoxy-3,4-dihydroisoquinoline in the synthesis of benzoquinolizine compounds). View Source
Quantitative Differentiation Evidence for N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3): Available Data
Evidence-Backed Application Scenarios for N-[2-(3-Methoxyphenyl)ethyl]formamide (CAS 110339-54-3)
Synthesis of 6-Methoxy-3,4-dihydroisoquinoline via Bischler–Napieralski Cyclodehydration
The compound serves as the direct N-formyl precursor in the polyphosphoric acid- or POCl₃-mediated cyclodehydration to 6-methoxy-3,4-dihydroisoquinoline, a critical intermediate in the preparation of benzoquinolizine derivatives evaluated for gastrointestinal motility regulation [1]. Procurement is warranted when executing the specific synthetic route disclosed in EP0897923A4 or closely analogous procedures.
Intermediate for Benzoquinolizine-Based Drug Candidate Synthesis
As part of the tandem Bischler–Napieralski / Mannich–Michael sequence leading to 9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one, the formamide is essential for constructing the chiral benzoquinolizinone core [1]. Researchers pursuing this specific class of compounds should procure this intermediate to ensure fidelity to the published route.
Reference Standard for Formamide-Containing Phenethylamine Libraries
In medicinal chemistry campaigns exploring N-acyl-phenethylamine SAR, the formamide variant can serve as a reference compound for evaluating the impact of N-formyl substitution on physicochemical properties (e.g., logP, hydrogen-bond donor/acceptor count) relative to N-acetyl, N-methyl, or N-Boc analogs [1]. However, users must generate their own comparative data, as published quantitative comparisons are currently unavailable.
[1] Yamamoto, O.; Shirouchi, Y. (Nippon Shinyaku Co., Ltd.). Benzoquinolizine derivatives and medicinal compositions. European Patent EP0897923A4, filed 17 April 1997. View Source
Quote Request
Request a Quote for N-[2-(3-Methoxyphenyl)ethyl]formamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.